An In-Depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
An In-Depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Abstract
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a bifunctional molecule featuring a ketone and a carboxylic acid moiety on a dihydroindene framework. Its rigid structure and versatile functional groups make it a valuable building block in organic synthesis, particularly as a key intermediate in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for researchers and drug development professionals.
Introduction and Significance
The indanone core is a privileged structural motif found in numerous natural products and therapeutic agents.[1] 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, specifically, serves as a crucial precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecular architectures. The strategic placement of the carboxylic acid and the ketone allows for selective chemical transformations, enabling the construction of diverse and intricate molecular libraries. Understanding the fundamental chemical properties of this intermediate is paramount for its effective utilization in multi-step synthetic campaigns.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its handling, purification, and application in synthesis. The key properties of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₃ | [2] |
| Molar Mass | 176.17 g/mol | [2] |
| Appearance | Colorless to yellowish crystalline solid | [2] |
| Melting Point | 225-226 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, DMF, and dichloromethane. | [2] |
| CAS Number | 56461-20-2 | [3] |
Synthesis: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for constructing the 1-indanone core of this molecule is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.[1][4] This reaction is a classic example of electrophilic aromatic substitution, where the tethered acyl group cyclizes onto the aromatic ring.
Causality of the Reaction: The choice of a strong Brønsted or Lewis acid catalyst is critical. The acid activates the carboxylic acid (or its more reactive acyl chloride derivative) to generate a highly electrophilic acylium ion. This intermediate is then susceptible to intramolecular attack by the electron-rich aromatic ring, leading to the formation of the fused five-membered ring.[1]
Caption: Synthetic pathway via intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA) Cyclization
This protocol describes a common one-step procedure for the direct cyclization of the corresponding 3-arylpropanoic acid.
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Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(2-carboxyphenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) to the flask. The PPA serves as both the catalyst and the solvent.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, yields the purified 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
Spectral Analysis and Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound. The expected spectral data are as follows:
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
A very broad O–H stretching band from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[5][6]
-
A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹ (if hydrogen-bonded).[5][7]
-
A distinct C=O stretching absorption for the α,β-unsaturated ketone (conjugated to the aromatic ring) will also be present, typically around 1680-1700 cm⁻¹.
-
Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region.[6]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A characteristic singlet appearing far downfield, typically above 12 ppm, which is often broad.[7]
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their splitting pattern (e.g., doublet, triplet, doublet of doublets) will depend on their coupling with each other.
-
Aliphatic Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H, are expected for the adjacent methylene groups. The CH₂ group adjacent to the ketone (C2) would be further downfield (approx. 3.1-3.3 ppm) than the CH₂ group adjacent to the aromatic ring (C3, approx. 2.7-2.9 ppm).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl will be around 195-205 ppm, while the carboxylic acid carbonyl will appear around 165-185 ppm.[7][8]
-
Aromatic Carbons: Six signals are expected in the 120-160 ppm range, with quaternary carbons typically showing weaker intensity.
-
Aliphatic Carbons (-CH₂-): Two signals in the upfield region (20-40 ppm).
-
Reactivity and Chemical Transformations
The molecule's two functional groups, the carboxylic acid and the ketone, can be targeted with high selectivity, making it a versatile synthetic intermediate.
Reactions of the Carboxylic Acid Group
The carboxylic acid is a primary site for modification, most commonly through esterification.
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol to form an ester.[9][10] To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water formed during the reaction.[11][12]
Caption: Stepwise mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification to Methyl Ester
-
Setup: Suspend 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Neutralization: After cooling, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.
Reactions of the Ketone Group
The ketone functionality offers another handle for chemical modification.
-
Reduction: The ketone can be reduced to a secondary alcohol (an indanol) using reducing agents like sodium borohydride (NaBH₄). More vigorous reduction methods, such as Wolff-Kishner or Clemmensen reduction, can be used to completely remove the carbonyl, yielding the corresponding indane carboxylic acid.
-
Alpha-Carbon Chemistry: The α-protons (at the C2 position) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C2 position.
Applications in Drug Discovery and Synthesis
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is primarily used as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure is a precursor for various bioactive molecules, including certain NSAIDs. The ability to functionalize both the carboxylic acid and the ketone allows for the systematic development of analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Safety and Handling
While specific toxicity data is limited, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory tract irritation.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact and inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
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ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts.... Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
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US EPA. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester - Substance Details. Retrieved from [Link]
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